ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate
Description
This compound is a synthetic heterocyclic derivative featuring a pyrrolo[1,2-a]azocine core, a bicyclic system fused with a seven-membered azocine ring. Key functional groups include:
- A tert-butoxycarbonylamino (BOC) group at position 6, which serves as a protective moiety for amines in synthetic chemistry.
- An ethyl carboxylate ester at position 3, enhancing solubility and reactivity.
- A 5-oxo (keto) group contributing to hydrogen-bonding interactions and conformational rigidity.
Properties
IUPAC Name |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5/c1-5-24-16(22)14-11-10-12-8-6-7-9-13(15(21)20(12)14)19-17(23)25-18(2,3)4/h6-7,12-14H,5,8-11H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPQCKZOXNWHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2N1C(=O)C(CC=CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolo[1,2-a]azocine ring system and the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific proteins or enzymes makes it valuable for investigating cellular mechanisms and pathways.
Medicine
In medicine, (3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for various industrial applications, including the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Heterocyclic Esters
Key Observations:
- Heterocyclic Core Differences : The target compound’s pyrroloazocine system (7-membered azocine fused to pyrrole) offers greater conformational flexibility compared to thiazolo-pyrimidine (6-membered pyrimidine fused to thiazole) or pyran derivatives .
- Functional Group Impact: The BOC group in the target compound enhances steric protection of the amino group, unlike the unprotected amino/hydroxy groups in pyran derivatives .
Table 2: Reaction Conditions for Ester Derivatives
| Compound Class | Solvent | Catalyst | Reflux Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyran derivatives | 1,4-dioxane | Triethylamine | 6 hours | Moderate | |
| Thiazolo-pyrimidines | Not specified | None | Not reported | High |
Comparison:
- The target compound likely shares synthetic challenges with pyran derivatives (e.g., prolonged reflux for cyclization), though its bicyclic core may require stricter temperature control to avoid ring strain .
Physicochemical Properties
- Lumping Strategy Relevance : Organic compounds with similar ester/keto groups (e.g., thiazolo-pyrimidine and pyran derivatives ) may be grouped under surrogate categories for environmental modeling due to shared hydrophobicity or degradation pathways .
- Crystallographic Behavior : The ethyl carboxylate group in the target compound may exhibit hydrogen-bonding patterns akin to thiazolo-pyrimidine derivatives, which form intermolecular interactions via keto and ester oxygens .
Environmental and Regulatory Considerations
While the provided evidence lacks toxicity data for the target compound, revisions in TRI reports for metal compounds (e.g., zinc, lead) highlight the importance of accurate environmental tracking for synthetic esters .
Biological Activity
Ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds related to the pyrrolo[1,2-a]azocine structure exhibit notable antimicrobial activity. Ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo derivatives have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. It has demonstrated significant anti-proliferative effects against a range of cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against human leukemia and prostate cancer cell lines.
- IC50 Values : Results indicated IC50 values in the low micromolar range (0.08–0.41 μM), suggesting potent growth inhibition .
The mechanism by which this compound exerts its anticancer effects includes:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptosis : Activation of apoptotic pathways through mitochondrial depolarization and reactive oxygen species (ROS) generation.
- Enzyme Inhibition : Interaction with specific enzymes involved in cell proliferation .
Comparative Analysis
The biological activity of ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo derivatives can be compared to other similar compounds:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Pyrrolo[1,2-a]indoles | Antitumor and antimicrobial | Similar fused ring system |
| Azocines | Varying biological properties | Different substituents influence activity |
| Other pyrrole derivatives | Diverse biological activities | Structure-dependent effects on enzyme interactions |
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of pyrrolo[1,2-a]azocine derivatives, ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo was highlighted for its selective toxicity towards cancer cells with minimal effects on normal lymphocytes . This selectivity is crucial for therapeutic applications.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action revealed that the compound could effectively inhibit specific kinases involved in cancer progression. The binding affinity was assessed using molecular docking studies, which indicated strong interactions with target proteins .
Research Findings
Recent findings emphasize the potential of ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo derivatives as therapeutic agents:
- Antitumor Activity : Potent antitumor activity observed across multiple cancer cell lines.
- Safety Profile : Low toxicity levels in human peripheral blood lymphocytes suggest a favorable safety profile .
- Further Exploration : Encouragement for further exploration into structural modifications to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
